6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide”, it’s worth noting that compounds with similar structures have been synthesized using various methods. For instance, imidazole-containing compounds, which share a similar heterocyclic structure, have been synthesized using intermediate derivatization methods . Protodeboronation of pinacol boronic esters has also been used in the synthesis of related compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been synthesized and characterized through various methods, including NMR, IR spectroscopies, and HRMS analyses. For example, a study by Li-qun Shen et al. (2012) explored the synthesis, crystal structure, and computational study of related pyrazole derivatives, highlighting the molecular structure studied by X-ray diffraction and compared to density-functional-theory (DFT) calculations. These findings suggest a foundation for understanding the compound's chemical behavior and stability, which is crucial for further applications in medicinal chemistry and materials science (Li-qun Shen et al., 2012).
Antitubercular and Antibacterial Activities
Another important application of derivatives of this compound is in the development of antitubercular and antibacterial agents. S. Bodige et al. (2020) synthesized novel carboxamide derivatives and evaluated their antitubercular and antibacterial activities. The study indicated that certain derivatives show more potent activity than reference drugs like Pyrazinamide and Streptomycin. This suggests the compound's potential utility in creating new antibiotics to combat resistant bacterial strains (S. Bodige et al., 2020).
Anticancer Applications
Research into the anticancer potential of related compounds has also been conducted. A. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer agents, demonstrating significant cytotoxic activity against cancer cell lines. This line of research opens avenues for the development of new therapeutic agents targeting various forms of cancer (A. Rahmouni et al., 2016).
Molecular Docking and In Vitro Screening
The compound and its derivatives have also been studied for their binding interactions with biological targets. For instance, E. M. Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. The results indicated moderate to good binding energies, suggesting potential for pharmaceutical development (E. M. Flefel et al., 2018).
Zukünftige Richtungen
Given the limited information available on “6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide”, future research could focus on its synthesis, characterization, and potential applications. The broad range of biological activities exhibited by similar compounds suggests that it could have potential uses in various fields .
Eigenschaften
IUPAC Name |
6-chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c17-14-6-5-11(9-19-14)16(23)21-15-7-8-20-22(15)10-12-3-1-2-4-13(12)18/h1-9H,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBDUUUAWMUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)C3=CN=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.